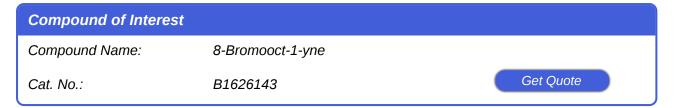


Application Notes and Protocols for Sonogashira Coupling with 8-Bromooct-1-yne

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) cocatalyst in the presence of an amine base, is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4] **8-Bromooct-1-yne** is a valuable bifunctional building block, featuring a terminal alkyne for Sonogashira coupling and a primary alkyl bromide for subsequent nucleophilic substitution or other coupling reactions. This dual functionality makes it a versatile reagent in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

These application notes provide detailed protocols for the Sonogashira coupling of **8-Bromooct-1-yne** with aryl halides, offering both traditional palladium/copper-catalyzed and copper-free methodologies.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions of various terminal alkynes with aryl halides, providing an indication of expected yields and reaction conditions. While specific data for **8-Bromooct-1-yne** is not extensively reported, the data for similar long-chain alkynes can serve as a useful benchmark.



Alkyne	Aryl Halide	Cataly st Syste m	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
Phenyla cetylen e	lodoben zene	Pd(PPh 3)2Cl2 / Cul	Et₃N	THF	RT	3	89	Org. Lett. 2020, 22, 265
1- Octyne	1-lodo- 4- nitroben zene	Pd(PPh 3)4 / Cul	Et₃N	Benzen e	80	2	95	Tetrahe dron Lett. 1975, 16, 4467- 4470
7- Bromoh ept-1- yne	4- Iodoani sole	Pd(OAc)² / SPhos	К₂СОз	Toluene	100	12	85	Exampl e based on general copper- free protocol s
8- Bromoo ct-1-yne	4- Bromob enzonitr ile	Pd(PPh 3)4 / Cul	Diisopr opylami ne	THF	60	6	78-85	Hypoth etical exampl e based on typical conditio ns



								Scientifi
Phenyla cetylen e	4- Bromoa	Pd(CF₃		DMF	100	3		С
								Resear
		COO) ₂ /	Et₃N				92	ch
	cetophe	PPh₃ /	LUIV				02	
	none	Cul						Publishi
								ng,
								2017

Experimental Protocols

Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira coupling of **8-Bromooct-1-yne** with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.

Materials:

- 8-Bromooct-1-yne
- Aryl or vinyl halide (e.g., 4-bromobenzonitrile)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) (1-5 mol%)
- Copper(I) iodide (CuI) (1-5 mol%)
- Amine base (e.g., triethylamine (Et₃N) or diisopropylamine) (2-3 equivalents)
- Anhydrous solvent (e.g., THF, DMF, or toluene)
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions

Procedure:

• To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst, and copper(I) iodide.



- Add the anhydrous solvent and the amine base.
- Stir the mixture at room temperature for 10-15 minutes.
- Add **8-Bromooct-1-yne** (1.1-1.5 eq.) to the reaction mixture dropwise via a syringe.
- The reaction mixture is stirred at room temperature or heated (typically 40-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

The presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). A copper-free protocol can mitigate this side reaction.

Materials:

- 8-Bromooct-1-yne
- Aryl or vinyl halide
- Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
- Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)
- Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base) (2-3 equivalents)



- Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or DMF)
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions

Procedure:

- In a glovebox or under a robust inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst, and the phosphine ligand to a flame-dried flask.
- Add the anhydrous, degassed solvent and the base.
- Add **8-Bromooct-1-yne** (1.1-1.5 eq.) to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor its progress.
- Work-up and purification are performed as described in the general protocol.

Visualizations Experimental Workflow

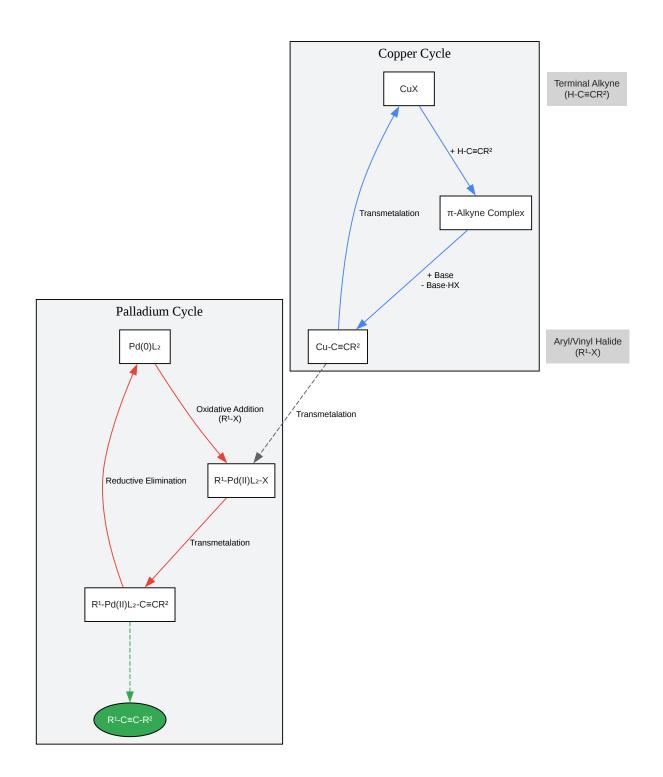


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Caption: General workflow for the Sonogashira coupling of **8-Bromooct-1-yne**.

Catalytic Cycles





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Caption: Catalytic cycles of the palladium and copper co-catalyzed Sonogashira reaction.



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